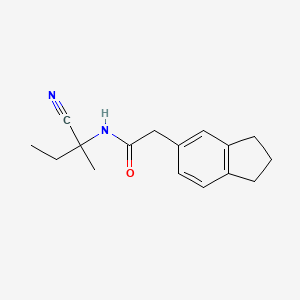![molecular formula C19H20N2O4 B3007675 N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034591-92-7](/img/structure/B3007675.png)
N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide” is a complex organic molecule. It contains a pyridine ring, a tetrahydro-2H-pyran ring, and a benzo[d][1,3]dioxole ring . These structures are common in many organic compounds, including drugs and other bioactive molecules .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, given the presence of multiple rings and functional groups . The pyridine ring, for example, is a six-membered ring with one nitrogen atom and five carbon atoms . The tetrahydro-2H-pyran ring is a six-membered ring with one oxygen atom and five carbon atoms . The benzo[d][1,3]dioxole ring is a fused ring system containing a benzene ring and a 1,3-dioxole ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyridine ring, for example, can undergo electrophilic substitution reactions . The tetrahydro-2H-pyran ring can participate in reactions such as ring-opening reactions . The benzo[d][1,3]dioxole ring can undergo reactions such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and functional groups present. For example, the presence of the pyridine ring could contribute to the compound’s basicity . The tetrahydro-2H-pyran ring could influence the compound’s solubility . The benzo[d][1,3]dioxole ring could affect the compound’s stability .Scientific Research Applications
Antiproliferative Activity
The compound has been studied for its antiproliferative activity . It has been found to display low micromolar GI50 values, indicating its potential as a therapeutic agent in the treatment of cancer. It has been shown to induce poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activate the initiator enzyme of apoptotic cascade caspase 9, induce a fragmentation of microtubule-associated protein 1-light chain 3 (LC3), and reduce the expression levels of proliferating cell nuclear antigen (PCNA) .
Antibacterial Activity
The compound has been synthesized and evaluated for its antibacterial activity . It has been tested against Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis), Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa), and the fungus Candida albicans .
Antitubercular Activity
A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . This suggests that the compound could potentially be used in the treatment of tuberculosis.
Immunosuppressive Activity
The compound has been synthesized and its immunosuppressive activity has been evaluated . The results showed it had highly immunosuppressive activity and can be studied as a lead compound in the development of immunosuppressant agents .
Fluorescence Properties
Investigations of the fluorescence properties of the final compounds revealed 7-(4-methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine as the most potent pH indicator that enables both fluorescence intensity-based and ratiometric pH sensing .
Drug Development
The compound’s structure and properties make it a potential candidate for further development into a drug. Its complex action combines antiproliferative effects with the induction of cell death .
Future Directions
The potential applications and future directions for this compound would depend on its specific properties and activities. If it has biological activity, it could potentially be developed into a drug or used as a tool in biological research . Further studies would be needed to explore these possibilities.
properties
IUPAC Name |
N-[oxan-4-yl(pyridin-3-yl)methyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c22-19(14-3-4-16-17(10-14)25-12-24-16)21-18(13-5-8-23-9-6-13)15-2-1-7-20-11-15/h1-4,7,10-11,13,18H,5-6,8-9,12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXQQQHJNDJPHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN=CC=C2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-(o-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3007594.png)
![(3aS,6aS)-5-Benzyl 1-tert-butyl tetrahydro-1H-pyrrolo[3,4-c]isoxazole-1,5(3H)-dicarboxylate](/img/structure/B3007598.png)
![5-Benzyl-3-hydroxy-1,1-dioxo-2,3,3a,6a-tetrahydrothieno[2,3-c]pyrrole-4,6-dione](/img/structure/B3007600.png)

![3-[1-(1,5-Dimethylpyrazol-4-yl)ethylamino]propanoic acid;dihydrochloride](/img/structure/B3007602.png)



![5H-chromeno[2,3-b]pyridin-5-one](/img/structure/B3007606.png)

![4-[5-(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-1H-pyrazol-1-yl]benzenecarbonitrile](/img/structure/B3007608.png)

![4-(tert-butyl)-N-((5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide](/img/structure/B3007612.png)
![4-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]pyridine](/img/structure/B3007613.png)